molecular formula C14H15N3O3S B2492809 4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine CAS No. 401576-44-1

4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine

Cat. No. B2492809
CAS RN: 401576-44-1
M. Wt: 305.35
InChI Key: RZQUAJUNSITUEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine sulfonamide structures involves intricate reactions that cater to the stability and functionalization of the pyridine core. For instance, the creation of substituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones illustrates the complexity and versatility in synthesizing nitrogen-containing heterocycles, which are structurally or functionally related to the target molecule (Benetti et al., 2002).

Molecular Structure Analysis

The molecular structure of pyridine sulfonamides, such as the isomeric forms studied by Kosutić Hulita et al. (2005), showcases diverse hydrogen-bonding arrangements that underscore the molecular versatility and the role of substituent positioning in determining the conformation and supramolecular assembly of these compounds (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyridine sulfonamide structures can lead to the formation of diverse molecular architectures. The interaction and coordination with metal centers, as studied by Sousa et al. (2001) and Bermejo et al. (2000), reveal the ability of these compounds to form complex structures with potential catalytic and application-specific properties (Sousa et al., 2001); (Bermejo et al., 2000).

Physical Properties Analysis

The physical properties of similar sulfonamide compounds, such as solubility and crystalline structure, play a crucial role in their application and functionality. The solvate structures of sulfamethazine with pyridine and 3-methylpyridine by Patel and Purohit (2017) provide insights into how solvents can influence the physical characteristics and stability of these compounds (Patel & Purohit, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. The study by Ife et al. (1989) on benzimidazole sulfoxides as H+/K+-ATPase inhibitors highlights the balance between stability and reactivity, which is essential for the therapeutic efficacy of sulfonamide-based compounds (Ife et al., 1989).

Scientific Research Applications

Food Safety and Toxicology

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation and Impact : This compound, related to the chemical through its pyridine component, is noted for its formation through cooking processes involving lipids and carbohydrates. Studies have highlighted its potential implications for food safety, linking it to toxicological concerns in processed foods (Zamora & Hidalgo, 2015). The intricate dynamics between lipid oxidation and the Maillard reaction contribute to the formation and potential elimination of food toxicants like PhIP, underscoring the need for careful consideration in food processing and preparation methods.

Medicinal Chemistry and Pharmacology

Central Nervous System (CNS) Drug Synthesis : Pyridine derivatives, including those related to the target chemical, serve as fundamental structures in the development of CNS acting drugs. These compounds exhibit a range of effects, from depression and euphoria to convulsion, demonstrating their significant potential in medicinal chemistry (Saganuwan, 2017). The exploration of functional chemical groups within these derivatives could lead to the synthesis of novel compounds with CNS activity, providing a pathway for the development of new therapeutics.

Materials Science and Nanotechnology

Xylan Derivatives : The modification of xylan, a polysaccharide, into ethers and esters through chemical processes involving pyridine compounds opens avenues for creating new biopolymers with specific properties. These xylan derivatives have potential applications ranging from drug delivery to paper strength additives and antimicrobial agents, illustrating the versatility of pyridine-based chemistry in materials science (Petzold-Welcke et al., 2014).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11-2-4-13(5-3-11)21(19,20)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUAJUNSITUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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